An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R)
An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Abu(3-N3) (2R,3R), systematically named (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a non-proteinogenic amino acid derivative of significant interest in the fields of chemical biology, peptide chemistry, and drug development. Its unique structure, featuring a stereospecific arrangement of an azide group, provides a versatile chemical handle for the site-specific modification of peptides and other biomolecules through bioorthogonal "click chemistry" reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data.
Core Chemical and Physical Properties
Fmoc-Abu(3-N3) (2R,3R) is a white crystalline powder.[1] Its key structural features are the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, which is base-labile and ideal for solid-phase peptide synthesis (SPPS), and the azide moiety on the beta-carbon, which is stable under standard peptide synthesis conditions.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |
| Molecular Weight | 366.37 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 147-154 °C | [1] |
| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| CAS Number | 1229394-75-5 | [1] |
Synthesis
The synthesis of Fmoc-protected azido amino acids, including Fmoc-Abu(3-N3) (2R,3R), can be achieved through a multi-step process starting from readily available chiral precursors. A general synthetic approach involves the conversion of a protected amino acid with a suitable leaving group at the β-position, followed by nucleophilic substitution with an azide source.
Experimental Protocols
Incorporation into Peptides via Fmoc-Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Abu(3-N3) (2R,3R) is designed for seamless integration into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][4]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)[5]
-
Fmoc-Abu(3-N3) (2R,3R)
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)[5]
-
Base (e.g., DIPEA, 2,4,6-collidine)[5]
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)[5]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)[5]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[5]
-
Cold diethyl ether[5]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]
-
Washing: Thoroughly wash the resin with DMF and DCM.[5]
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[5]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.[5]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.[5]
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[5] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is a highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.[7]
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Copper ligand (e.g., THPTA)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the chosen solvent.
-
Prepare Catalyst: In a separate tube, premix the CuSO₄ and the copper ligand.
-
Initiate Reaction: Add the copper/ligand mixture to the solution of reactants, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.[2]
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours.[8] The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.[8]
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
